6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide” is a complex organic molecule. It is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system known for its wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazide A with formic acid to produce the corresponding carboxylic acid . The reaction of hydrazide A with an aqueous solution of NaNO2 in glacial acetic acid resulted in the formation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol .Scientific Research Applications
Anticancer Applications
The compound has shown promising results in the field of cancer research. It has been used in the synthesis of potent anticancer copper (II) complexes . These complexes have shown significant cytotoxic potential, with IC50 values ranging from 1.4 to 6.3 μM, exceeding the cytotoxic potential of the well-known metallodrug cisplatin . The anticancer activity is believed to be due to the inhibition of tubulin polymerization .
Antiviral Applications
The compound has also been tested for its antiviral activity. A series of derivatives synthesized from the compound were tested for their antiviral activity . The results showed that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral activity .
Antitumoral Applications
The compound has been used in the synthesis of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives, which have shown promising antitumoral activity against both liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .
Future Directions
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-15-13-16(2)30(28-15)22-11-10-19(26-27-22)23(31)25-18-8-4-3-7-17(18)20-14-29-12-6-5-9-21(29)24-20/h3-4,7-8,10-11,13-14H,5-6,9,12H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPFQHNVXGGTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.